3-Amino-5-ethoxy-N-isopropylbenzamide 3-Amino-5-ethoxy-N-isopropylbenzamide
Brand Name: Vulcanchem
CAS No.: 1499212-80-4
VCID: VC2733103
InChI: InChI=1S/C12H18N2O2/c1-4-16-11-6-9(5-10(13)7-11)12(15)14-8(2)3/h5-8H,4,13H2,1-3H3,(H,14,15)
SMILES: CCOC1=CC(=CC(=C1)N)C(=O)NC(C)C
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol

3-Amino-5-ethoxy-N-isopropylbenzamide

CAS No.: 1499212-80-4

Cat. No.: VC2733103

Molecular Formula: C12H18N2O2

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-ethoxy-N-isopropylbenzamide - 1499212-80-4

Specification

CAS No. 1499212-80-4
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
IUPAC Name 3-amino-5-ethoxy-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C12H18N2O2/c1-4-16-11-6-9(5-10(13)7-11)12(15)14-8(2)3/h5-8H,4,13H2,1-3H3,(H,14,15)
Standard InChI Key MTCQKKSLFHBCJE-UHFFFAOYSA-N
SMILES CCOC1=CC(=CC(=C1)N)C(=O)NC(C)C
Canonical SMILES CCOC1=CC(=CC(=C1)N)C(=O)NC(C)C

Introduction

Chemical Structure and Properties

3-Amino-5-ethoxy-N-isopropylbenzamide, with the CAS number 1499212-80-4, is a benzamide derivative with specific functional groups that contribute to its chemical behavior and potential biological activities. The compound features a benzene ring with amino and ethoxy substituents at positions 3 and 5, respectively, and an isopropylbenzamide group.

Basic Chemical Information

The basic chemical parameters of 3-Amino-5-ethoxy-N-isopropylbenzamide are presented in Table 1.

Table 1: Chemical Properties of 3-Amino-5-ethoxy-N-isopropylbenzamide

PropertyValue
CAS Number1499212-80-4
Molecular FormulaC₁₂H₁₈N₂O₂
Molecular Weight222.28 g/mol
IUPAC Name3-amino-5-ethoxy-N-propan-2-ylbenzamide
Standard InChIInChI=1S/C12H18N2O2/c1-4-16-11-6-9(5-10(13)7-11)12(15)14-8(2)3/h5-8H,4,13H2,1-3H3,(H,14,15)
Standard InChIKeyMTCQKKSLFHBCJE-UHFFFAOYSA-N
SMILESCCOC1=CC(=CC(=C1)N)C(=O)NC(C)C
PubChem Compound ID81090409

The compound's structure includes several key elements: a benzene ring core, an amino group (-NH₂) at position 3, an ethoxy group (-OCH₂CH₃) at position 5, and an isopropylbenzamide functional group. This arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activity.

Physical Properties

While comprehensive physical property data for 3-Amino-5-ethoxy-N-isopropylbenzamide is limited in the literature, related benzamide compounds typically exhibit particular physical characteristics. The presence of the amino and ethoxy groups likely contributes to specific solubility profiles in various solvents. The compound is typically found in solid form at room temperature, which is characteristic of many benzamide derivatives with similar molecular weights .

Related Compounds and Comparative Analysis

Several compounds share structural similarities with 3-Amino-5-ethoxy-N-isopropylbenzamide, providing valuable comparative insights.

Structurally Similar Compounds

Table 2: Comparison of 3-Amino-5-ethoxy-N-isopropylbenzamide with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
3-Amino-5-ethoxy-N-isopropylbenzamide1499212-80-4C₁₂H₁₈N₂O₂222.28Reference compound
3-amino-5-ethoxy-N-(3-hydroxyphenyl)benzamideNot specifiedC₁₅H₁₆N₂O₃272.30Different N-substituent (3-hydroxyphenyl vs. isopropyl)
2-Amino-3-isopropylbenzamideNot specifiedC₁₀H₁₄N₂ONot specifiedDifferent position of substituents
N-ethyl-5-fluoro-2-hydroxy-N-isopropyl-benzamide1549490-65-4C₁₂H₁₆FNO₂225.26Contains fluoro and hydroxy groups, different substitution pattern

The comparison reveals that even slight modifications to the basic benzamide structure can lead to compounds with potentially different properties and biological activities .

Importance in Medicinal Chemistry

Benzamide derivatives like 3-Amino-5-ethoxy-N-isopropylbenzamide are valuable scaffolds in medicinal chemistry due to their:

  • Versatility for structural modifications

  • Potential for targeting diverse biological receptors

  • Generally favorable pharmacokinetic properties

  • Established synthetic routes for creating derivative libraries

These characteristics make the benzamide scaffold important in drug discovery efforts across multiple therapeutic areas .

Research and Development Status

The current research status of 3-Amino-5-ethoxy-N-isopropylbenzamide appears primarily focused on its potential applications in pharmaceutical and chemical research rather than specific clinical applications.

Future Research Directions

Future research on 3-Amino-5-ethoxy-N-isopropylbenzamide might focus on:

  • Comprehensive evaluation of its biological activity profile

  • Development of more efficient synthetic routes

  • Investigation of structure-activity relationships through the creation of derivative libraries

  • Exploration of specific therapeutic applications based on its molecular features

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